4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid
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Overview
Description
4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid typically involves multi-step reactions. One common method includes the reaction of benzoic acid derivatives with tert-butyl carbamate and oxazepane intermediates under controlled conditions. The reaction often requires the use of catalysts such as sulfuric acid or dimethyl sulfate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone under cooling conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid involves its interaction with various molecular targets. The compound can form covalent bonds with enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a similar benzoic acid moiety but features a piperidine ring instead of an oxazepane ring.
4-(Tert-butoxycarbonyl)benzoic acid: This simpler compound lacks the oxazepane ring and is used primarily in organic synthesis.
Uniqueness
4-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-6-yl)benzoic acid is unique due to its oxazepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its utility in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-9-22-11-14(10-18)12-4-6-13(7-5-12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQKYQDGGYZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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